N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13-22-16(15-4-2-3-7-21-15)11-20(23-13)28-12-19(25)24-14-5-6-17-18(10-14)27-9-8-26-17/h2-7,10-11H,8-9,12H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWYEHHCUJSTAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized via condensation reactions involving suitable aldehydes and amines.
Thioether formation: The final step involves the coupling of the pyrimidine and dioxin rings through a thioether linkage, often using thiol reagents and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the aromatic rings or the pyrimidine ring, potentially leading to hydrogenation products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated derivatives of the aromatic and pyrimidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Lipophilicity and Solubility
- Target Compound : The benzodioxin core increases lipophilicity (logP ~3–4 estimated) compared to Epirimil’s dimethoxyphenyl group (logP ~2.5). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Epirimil : Predicted high oral bioavailability due to balanced logP and moderate molecular weight (MW: ~380 g/mol) .
Metabolic Stability
- Benzodioxin-containing compounds exhibit slower hepatic metabolism compared to non-cyclic ether analogs .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, beginning with the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and subsequent reactions with bromoacetyl derivatives. The resulting compounds are characterized using techniques such as IR and NMR spectroscopy, confirming the structural integrity of the synthesized molecules .
Enzyme Inhibition
Research indicates that derivatives of 2,3-dihydrobenzo[1,4]-dioxin exhibit substantial inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase (AChE). The synthesized compound showed promising results in inhibiting yeast α-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM), while demonstrating weaker inhibition against AChE, relevant for Alzheimer's disease treatment .
| Compound | Enzyme Target | Inhibition Activity |
|---|---|---|
| N-(2,3-dihydro... | α-glucosidase | High |
| N-(2,3-dihydro... | Acetylcholinesterase | Moderate |
Antitumor Activity
Sulfonamide derivatives similar to N-(2,3-dihydrobenzo[1,4]-dioxin) have shown broad-spectrum antitumor activity. Studies have indicated that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents .
Molecular Docking Studies
In silico molecular docking studies have supported the enzyme inhibition data by predicting strong interactions between the compound and target enzymes. These computational analyses provide insights into the binding affinities and modes of interaction that contribute to the observed biological activities .
Case Studies
- Antidiabetic Potential : A study evaluated a series of sulfonamide derivatives for their ability to inhibit α-glucosidase. Among them, the compound exhibited one of the strongest inhibitory effects, making it a candidate for further development in diabetes management .
- Neuroprotective Effects : Research exploring neuroprotective effects against AChE revealed that while the compound showed moderate inhibition, it could be further modified to enhance efficacy against neurodegenerative diseases .
Q & A
Q. Example Protocol :
Pre-incubate enzyme with compound (15 min, 37°C).
Add substrate, monitor absorbance at 405 nm (α-glucosidase) or 412 nm (acetylcholinesterase) for 30 min .
Advanced: How to evaluate the compound’s stability under varying experimental conditions?
Methodological Answer:
Stress Testing :
- Thermal Stability : Incubate at 40°C/75% RH for 48 hours; analyze degradation via HPLC .
- pH Stability : Test in buffers (pH 1.2, 6.8, 9.0) for 24 hours; quantify intact compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
